

Solubility Profile of Ethyl 10-undecenoate in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 10-undecenoate*

Cat. No.: *B153637*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **ethyl 10-undecenoate**, a versatile long-chain ester utilized in various industrial and research applications. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of liquid esters like **ethyl 10-undecenoate** in organic solvents. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of the solubility behavior of this compound and a practical framework for its empirical determination.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for **ethyl 10-undecenoate** in common organic solvents. While qualitative descriptors are available, precise numerical values (e.g., g/100 mL or mol/L) at specified temperatures are not widely reported. The available information is summarized in the table below. Researchers are strongly encouraged to experimentally determine solubility in their specific solvent systems of interest.

Solvent	Formula	Type	Temperature (°C)	Solubility
Water	H ₂ O	Polar Protic	25	1.517 mg/L (estimated)[1]
Ethanol	C ₂ H ₅ OH	Polar Protic	Not Specified	Soluble[1]
Methanol	CH ₃ OH	Polar Protic	Not Specified	Soluble
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Not Specified	Soluble
Chloroform	CHCl ₃	Polar Aprotic	Not Specified	Soluble
Oils	-	Nonpolar	Not Specified	Soluble

Note: The term "soluble" is a qualitative descriptor and does not provide information on the extent of solubility. As a long-chain ester, **ethyl 10-undecenoate** is expected to exhibit higher solubility in nonpolar organic solvents.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as **ethyl 10-undecenoate** in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method coupled with gravimetric analysis, a reliable technique for generating accurate solubility data.

2.1. Materials and Equipment

- **Ethyl 10-undecenoate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled shaking incubator or water bath
- Calibrated thermometers
- Glass vials with PTFE-lined screw caps (e.g., 20 mL)

- Volumetric flasks and pipettes
- Syringe filters (PTFE, 0.22 µm)
- Evaporating dishes or pre-weighed vials
- Vacuum oven or desiccator

2.2. Procedure

- Solvent Preparation: Add a precise volume (e.g., 10.00 mL) of the desired organic solvent to a series of glass vials.
- Sample Addition: To each vial, add an excess amount of **ethyl 10-undecenoate**. The presence of a distinct, undissolved phase of the ester should be visible after initial mixing.
- Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Periodically, visually inspect the vials to confirm the continued presence of an excess of the undissolved ester.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot (e.g., 5.00 mL) of the clear, saturated supernatant using a volumetric pipette. To avoid disturbing the undissolved layer, it is recommended to withdraw the sample from the upper portion of the solvent phase. Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any microscopic, undissolved droplets.
- Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the **ethyl 10-undecenoate**. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at ambient temperature, followed by drying to a constant weight in a desiccator.

- Gravimetric Analysis: Once the solvent has completely evaporated and the weight is constant, accurately weigh the evaporating dish or vial containing the residual **ethyl 10-undecenoate**.
- Calculation: Calculate the solubility using the following formula:

Solubility (g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

- Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

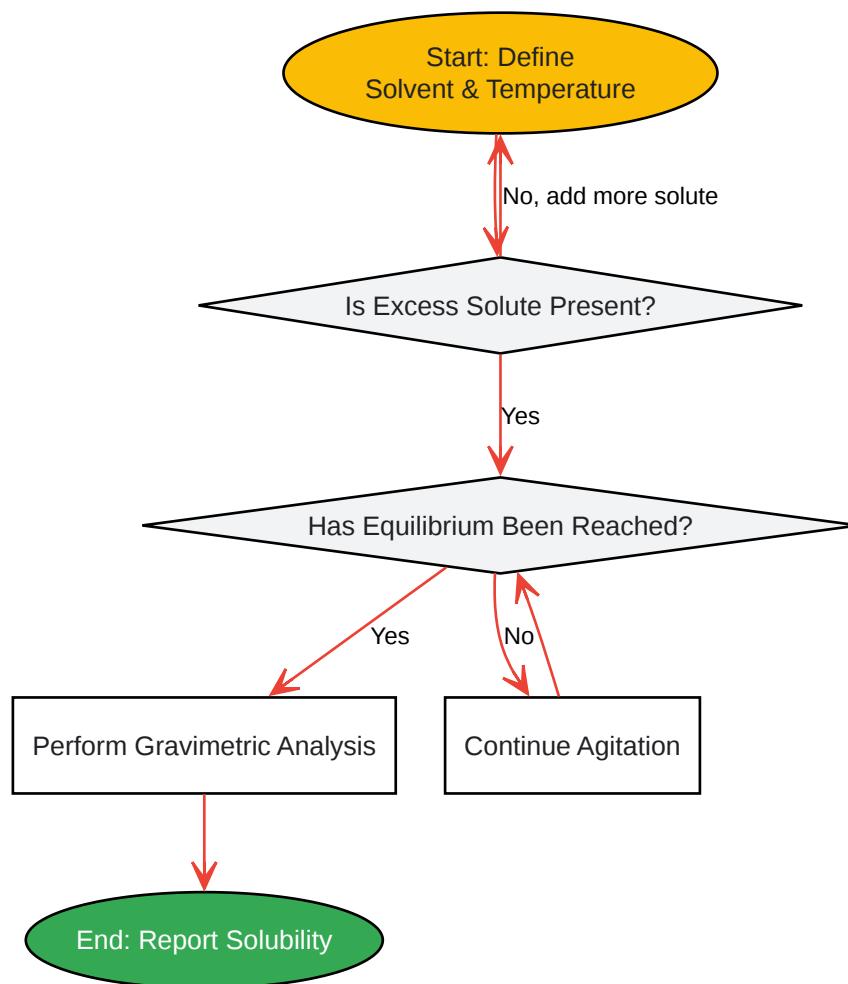
Visualizations

The following diagrams illustrate the logical workflow of the solubility determination process.



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Caption: Experimental workflow for solubility determination.



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